1-Chloro-2-isothiocyanato-3,5-dimethylbenzene
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Overview
Description
1-Chloro-2-isothiocyanato-3,5-dimethylbenzene is an organic compound with the molecular formula C₉H₈ClNS and a molecular weight of 197.68 g/mol . This compound is characterized by the presence of a chlorine atom, an isothiocyanate group, and two methyl groups attached to a benzene ring. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 1-Chloro-2-isothiocyanato-3,5-dimethylbenzene typically involves the reaction of 1-chloro-3,5-dimethylbenzene with thiophosgene (CSCl₂) under controlled conditions. The reaction proceeds as follows:
Starting Material: 1-chloro-3,5-dimethylbenzene.
Reagent: Thiophosgene (CSCl₂).
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the thiophosgene.
Product: this compound.
Chemical Reactions Analysis
1-Chloro-2-isothiocyanato-3,5-dimethylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols, leading to the formation of substituted derivatives.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-2-isothiocyanato-3,5-dimethylbenzene is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Proteomics Research: It is used as a reagent for labeling and modifying proteins, aiding in the study of protein structure and function.
Medicinal Chemistry: The compound is used in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the development of novel materials with unique properties, such as polymers and coatings.
Biological Studies: The compound is used to investigate the interactions between small molecules and biological macromolecules, such as DNA and proteins.
Mechanism of Action
The mechanism of action of 1-Chloro-2-isothiocyanato-3,5-dimethylbenzene involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, such as the amino groups of lysine residues. This covalent modification can alter the structure and function of the target protein, providing insights into its biological role. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Chloro-2-isothiocyanato-3,5-dimethylbenzene can be compared with other isothiocyanate-containing compounds, such as:
Phenyl isothiocyanate: Lacks the chlorine and methyl groups, making it less reactive in certain substitution reactions.
4-Chloro-3-isothiocyanatotoluene: Similar structure but with different substitution patterns on the benzene ring, leading to different reactivity and applications.
1-Bromo-2-isothiocyanato-3,5-dimethylbenzene: Contains a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-chloro-2-isothiocyanato-3,5-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-6-3-7(2)9(11-5-12)8(10)4-6/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMBGNFFOMXBCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)N=C=S)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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